Ethyl 4-(2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperazine-1-carboxylate

Description

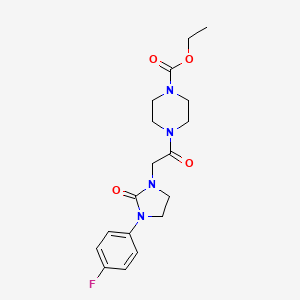

Ethyl 4-(2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperazine-1-carboxylate is a piperazine-based compound featuring a fluorinated aromatic system and a 2-oxoimidazolidinone moiety. Its structure integrates a piperazine ring substituted with an ethyl carboxylate group, an acetyl linker, and a 3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl substituent. The 4-fluorophenyl group may enhance metabolic stability and binding affinity, while the 2-oxoimidazolidinone ring introduces conformational rigidity and hydrogen-bonding capabilities.

Properties

IUPAC Name |

ethyl 4-[2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O4/c1-2-27-18(26)21-9-7-20(8-10-21)16(24)13-22-11-12-23(17(22)25)15-5-3-14(19)4-6-15/h3-6H,2,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZIIROIXZLKQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2CCN(C2=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Piperazine-containing compounds are often found in drugs or bioactive molecules. They are mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules.

Mode of Action

The piperazine moiety in bioactive compounds is known to enhance favorable interaction with macromolecules. This suggests that Ethyl 4-(2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperazine-1-carboxylate may interact with its targets in a similar manner.

Biochemical Pathways

Piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities. This suggests that Ethyl 4-(2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperazine-1-carboxylate may affect multiple biochemical pathways.

Pharmacokinetics

The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule. This suggests that Ethyl 4-(2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperazine-1-carboxylate may have favorable pharmacokinetic properties.

Result of Action

The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring. This suggests that Ethyl 4-(2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperazine-1-carboxylate may have a range of molecular and cellular effects.

Biological Activity

Ethyl 4-(2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperazine-1-carboxylate, also known as a derivative of imidazolidinone, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanism of action, and relevant case studies.

- Molecular Formula : C18H23FN4O4

- Molecular Weight : 378.404 g/mol

- IUPAC Name : Ethyl 4-[2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetyl]piperazine-1-carboxylate

Research indicates that compounds similar to Ethyl 4-(2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperazine-1-carboxylate may act as inhibitors of key enzymes involved in cellular processes. Specifically, its structural similarity to known kinase inhibitors suggests a potential mechanism involving the inhibition of thymidylate kinase (TMPK), which is critical in DNA synthesis and repair.

Anticancer Activity

Case Study 1: Inhibition of Tumor Growth

In a study evaluating the effects of various imidazolidinone derivatives, Ethyl 4-(2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperazine-1-carboxylate was found to significantly enhance the sensitivity of cancer cells to doxorubicin, a common chemotherapeutic agent. The study reported a reduction in tumor size in xenograft models when combined with doxorubicin treatment .

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Doxorubicin | 30 |

| Doxorubicin + Compound | 60 |

Antimicrobial Activity

Case Study 2: Antibacterial Effects

Another study focused on the antimicrobial properties of imidazolidinone derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against various strains of bacteria. While specific data for Ethyl 4-(2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperazine-1-carboxylate is limited, its analogs showed promising results against both Gram-positive and Gram-negative bacteria .

Pharmacological Profile

The compound's pharmacological profile suggests it may possess multiple therapeutic applications:

- Antitumor Activity : Enhances the efficacy of existing chemotherapeutics.

- Antimicrobial Activity : Potential use in treating bacterial infections.

Comparison with Similar Compounds

Key Differences :

- The target compound’s 3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl group distinguishes it from analogs with simpler acyl or aryl substituents. This moiety likely enhances steric bulk and electronic effects compared to methylsulfonylphenyl or chlorophenyl groups .

Heterocyclic Variations

Key Differences :

- The target’s 2-oxoimidazolidinone ring contrasts with pyridazine or oxadiazole systems. Imidazolidinones are associated with protease inhibition and CNS activity, whereas pyridazines/oxadiazoles are linked to kinase or enzyme modulation .

- Fluorine substitution at the para position on the phenyl ring (target compound) vs. meta/ortho positions in other analogs may optimize π-π stacking and dipole interactions in biological targets .

Pharmacological Activity Comparisons

- Serotonin Receptor Antagonists: Compounds like p-MPPF (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine) exhibit 5-HT₁ₐ receptor antagonism (ID₅₀ = 3 mg/kg for hypothermia reversal) .

- Kinase Inhibitors : Derivatives with 4-fluorobenzylpiperazine fragments show tyrosine kinase inhibition, highlighting the role of fluorinated aromatics in target binding .

Q & A

Q. Table 1: Representative Reaction Yields

| Step | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| N-Alkylation | DMF | K₂CO₃ | 65–75 | |

| Piperazine Coupling | THF | HOBt/EDCI | 50–60 |

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Answer:

Discrepancies in NMR data (e.g., unexpected splitting or shifts) often arise from:

- Conformational Dynamics : The piperazine ring’s chair-boat transitions can cause peak broadening. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to stabilize conformers .

- Tautomerism : The 2-oxoimidazolidine moiety may exhibit keto-enol tautomerism, resolved via 2D NMR (HSQC, HMBC) to assign carbonyl (δ 165–170 ppm) and enolic proton environments .

- Crystallographic Validation : Single-crystal X-ray diffraction (SHELX-2018) provides definitive bond-length/angle data. Refinement parameters (R-factor < 0.05) confirm stereochemistry .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify piperazine protons (δ 3.4–4.1 ppm, multiplet) and acetyl methylene (δ 4.2–4.5 ppm) .

- ¹³C NMR : Confirm carbonyl groups (imidazolidinone C=O: δ 170–175 ppm; ester C=O: δ 165–168 ppm) .

- IR Spectroscopy : Detect C=O stretches (1680–1720 cm⁻¹) and N-H bends (imidazolidinone, 3300 cm⁻¹) .

- Mass Spectrometry : ESI-MS (m/z 420–430 [M+H]⁺) verifies molecular weight .

Advanced: How can researchers design experiments to probe the compound’s stability under physiological conditions?

Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 2–9, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Imidazolidinone hydrolysis is pH-sensitive, with maximal stability at pH 6–7 .

- Thermal Analysis : Use TGA/DSC to determine decomposition thresholds (>200°C typical for piperazine derivatives) .

- Light Sensitivity : Expose to UV (254 nm) and assess photodegradation products via LC-MS .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

- Enzyme Inhibition : Screen against kinases (e.g., MAPK) or proteases using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .

- Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-labeled) in confocal microscopy to assess membrane permeability .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to controls .

Advanced: How can computational methods guide SAR studies for this compound?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). The 4-fluorophenyl group shows π-π stacking with aromatic residues (e.g., Phe-518) .

- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine position) with bioactivity. Hammett constants (σₚ) predict enhanced binding with para-fluorine .

- MD Simulations : Simulate ligand-protein complexes (GROMACS) to assess binding stability over 100 ns trajectories .

Basic: How should researchers address contradictory bioactivity data across studies?

Answer:

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (ATP-based assays) .

- Metabolic Interference : Test metabolites (e.g., hydrolyzed imidazolidinone) in hepatic microsomes (CYP450 isoforms) to rule out false positives .

- Batch Variability : Characterize purity (HPLC >98%) and confirm stereochemistry (chiral HPLC) to ensure reproducibility .

Advanced: What strategies improve crystallinity for X-ray diffraction studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.